[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol
Overview
Description
2’,5-Dichloro-2-methylaminobenzhydrol is a chemical compound with the molecular formula C14H13Cl2NO It is known for its unique structure, which includes two chlorine atoms and a methylamino group attached to a benzhydrol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-2-methylaminobenzhydrol typically involves the reaction of 2’,5-dichlorobenzophenone with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2’,5-dichlorobenzophenone
Reagent: Methylamine
Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2’,5-Dichloro-2-methylaminobenzhydrol can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2’,5-Dichloro-2-methylaminobenzhydrol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzhydrol derivatives.
Scientific Research Applications
2’,5-Dichloro-2-methylaminobenzhydrol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,5-Dichloro-2-methylaminobenzhydrol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzene-1,4-diamine: Similar in structure but with different functional groups.
2,5-Dichlorobenzophenone: Precursor in the synthesis of 2’,5-Dichloro-2-methylaminobenzhydrol.
2,5-Dichloroaniline: Another related compound with different applications.
Uniqueness
2’,5-Dichloro-2-methylaminobenzhydrol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13Cl2NO |
---|---|
Molecular Weight |
282.2 g/mol |
IUPAC Name |
[5-chloro-2-(methylamino)phenyl]-(2-chlorophenyl)methanol |
InChI |
InChI=1S/C14H13Cl2NO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,14,17-18H,1H3 |
InChI Key |
MWFFOPCLIQFPII-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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